N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13806491
InChI: InChI=1S/C24H17NS/c1-2-7-17(8-3-1)18-9-6-10-19(15-18)25-20-13-14-24-22(16-20)21-11-4-5-12-23(21)26-24/h1-16,25H
SMILES: C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)SC5=CC=CC=C54
Molecular Formula: C24H17NS
Molecular Weight: 351.5 g/mol

N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine

CAS No.:

Cat. No.: VC13806491

Molecular Formula: C24H17NS

Molecular Weight: 351.5 g/mol

* For research use only. Not for human or veterinary use.

N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine -

Specification

Molecular Formula C24H17NS
Molecular Weight 351.5 g/mol
IUPAC Name N-(3-phenylphenyl)dibenzothiophen-2-amine
Standard InChI InChI=1S/C24H17NS/c1-2-7-17(8-3-1)18-9-6-10-19(15-18)25-20-13-14-24-22(16-20)21-11-4-5-12-23(21)26-24/h1-16,25H
Standard InChI Key OZUWLGNPZCIQSW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)SC5=CC=CC=C54
Canonical SMILES C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC4=C(C=C3)SC5=CC=CC=C54

Introduction

Structural and Molecular Characteristics

Core Architecture and Bonding

The compound’s structure integrates a dibenzothiophene moiety—a sulfur-containing heterocycle composed of two benzene rings fused to a thiophene ring—with a biphenyl-3-ylamine substituent. The sulfur atom in the thiophene ring contributes to the molecule’s electron-deficient character, while the biphenyl group introduces steric bulk and π-conjugation .

The IUPAC name, N-(3-phenylphenyl)dibenzothiophen-2-amine, reflects the connectivity: the amine group (-NH-) bridges the dibenzothiophene’s second position and the biphenyl’s third position. This substitution pattern is critical for modulating electronic properties, as evidenced by the compound’s distinct absorption and emission spectra compared to its positional isomers .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₄H₁₇NS
Molecular Weight351.5 g/mol
SMILESC1=CC=C(C=C1)C2=CC=CC(=C2)NC3=C4C=CC=CC4=SC5=CC=CC=C53
InChI KeyOZUWLGNPZCIQSW-UHFFFAOYSA-N

Synthesis and Purification Strategies

Multi-Step Organic Synthesis

The synthesis of N-(Biphenyl-3-yl)dibenzo[b,d]thiophen-2-amine typically involves sequential cross-coupling reactions. A common route begins with the preparation of 2-aminodibenzothiophene via Buchwald-Hartwig amination, followed by Suzuki-Miyaura coupling with 3-bromobiphenyl. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) are employed to facilitate these transformations under inert atmospheres.

Critical reaction parameters include:

  • Temperature: 80–110°C for amination steps.

  • Solvent Systems: Toluene or dioxane for coupling reactions .

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity.

Industrial-Scale Production Challenges

Scaling this synthesis requires addressing reagent costs and catalyst recovery. Continuous-flow reactors have been proposed to enhance efficiency, though sulfur-containing intermediates pose fouling risks in such systems .

Electronic and Optoelectronic Properties

Charge Transport Behavior

Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 3.2 eV, suggesting potential as a hole-transport material in organic light-emitting diodes (OLEDs) . The biphenyl group’s torsional angle (~35°) reduces aggregation-induced quenching, a common issue in emissive layers.

Comparative Performance in OLEDs

In prototype devices, the compound achieved a luminance efficiency of 12 cd/A, outperforming analogous carbazole-based materials by 15% . This enhancement is attributed to sulfur’s electron-withdrawing effects, which improve charge balance.

Comparison with Structural Analogues

Table 2: Isomer Comparison

PropertyBiphenyl-3-yl IsomerBiphenyl-4-yl Isomer
λₐᵦₛ (nm)342364
T₅% Decomposition (°C)298275
OLED Efficiency (cd/A)129

Future Research Directions

Advanced Materials Development

Functionalizing the amine group with electron-deficient moieties (e.g., cyano, trifluoromethyl) could further tune charge transport properties for perovskite solar cells.

Targeted Drug Delivery Systems

Conjugating the compound to nanoparticle carriers may address pharmacokinetic limitations while leveraging its inherent fluorescence for theranostic applications.

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